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Locust Bean Gum (Technical Grade) -

Locust Bean Gum (Technical Grade)

Catalog Number: EVT-13979914
CAS Number:
Molecular Formula: C32H56O26
Molecular Weight: 856.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Locust Bean Gum, also known as carob bean gum, is a natural polysaccharide derived from the seeds of the carob tree (Ceratonia siliqua). It primarily consists of galactomannans, which are high molecular weight polysaccharides characterized by a backbone of β-D-mannopyranosyl units linked by (1→4) bonds, with α-D-galactopyranosyl side chains linked by (1→6) bonds. The typical mannose to galactose ratio in locust bean gum is approximately 4:1. This compound is widely used in the food industry as a thickener, stabilizer, and emulsifier, and it is classified under food additives with the designation INS 410 .

Source and Classification

Locust Bean Gum is extracted from the endosperm of carob seeds. The extraction process typically involves dehusked seeds that undergo milling to separate the gum from the germ. The processed gum can be further purified through washing with alcohol or hot water to remove impurities and enhance its functional properties. In terms of classification, it falls under natural gums and hydrocolloids, which are used extensively in various industrial applications including food, pharmaceuticals, and cosmetics .

Synthesis Analysis

Methods

The synthesis of modified locust bean gum derivatives can be achieved through various chemical reactions. Common methods include:

  • Sulfation: This involves dispersing locust bean gum in a solvent like dimethylformamide and treating it with a sulfation agent to introduce sulfate groups .
  • Carboxylation: This method uses sodium hypochlorite to oxidize locust bean gum, introducing carboxyl functional groups into its structure .
  • Quaternization: Locust bean gum can also be modified through quaternization with agents such as glycidyl trimethyl ammonium chloride to enhance its solubility and functional properties .

Technical Details

The synthesis typically requires specific conditions such as temperature control and pH adjustments to ensure optimal reaction rates and product yields. For instance, during sulfation, maintaining a temperature around 60 ºC for several hours is crucial for effective modification.

Molecular Structure Analysis

Locust Bean Gum has a complex molecular structure characterized by its polysaccharide composition. The molecular formula is C32H56O26C_{32}H_{56}O_{26}, with a molecular weight ranging from approximately 50,000 to 300,000 daltons depending on the extraction and processing methods used. The structural configuration allows for significant viscosity development in aqueous solutions, making it an effective thickening agent .

Chemical Reactions Analysis

Locust Bean Gum participates in various chemical reactions that modify its properties:

  • Esterification: This reaction occurs when locust bean gum is treated with citric acid under heat, resulting in the formation of citric acid-locust bean gum esters. This process alters the physical properties of the gum, enhancing its application potential .
  • Redox Reactions: The oxidation of locust bean gum introduces functional groups that can interact differently in food matrices or pharmaceutical formulations.

These reactions are critical for tailoring locust bean gum's properties for specific applications.

Mechanism of Action

The mechanism by which locust bean gum functions as a thickener involves its ability to form viscous solutions upon hydration. When dispersed in water, the polysaccharide chains swell and entangle, creating a network that traps water molecules. This leads to increased viscosity even at low concentrations. The stability of this viscosity is largely unaffected by pH changes or ionic strength, making locust bean gum particularly valuable in food products that require consistent texture under varying conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to yellowish-white powder.
  • Solubility: Partially soluble in cold water; fully soluble in hot water.
  • Viscosity: Highly viscous solutions can be achieved at low concentrations (e.g., 1% w/v solutions can achieve viscosities exceeding 200 mPas).

Chemical Properties

  • Molecular Weight: Ranges from 50,000 to 300,000 daltons.
  • Functional Groups: Contains hydroxyl groups that contribute to its hydrophilic nature.
  • Stability: Stable under various pH conditions; retains functionality across a range of temperatures.

These properties make locust bean gum suitable for use in diverse formulations where texture and stability are critical .

Applications

Locust Bean Gum has numerous applications across different fields:

  • Food Industry: Used as a thickener in sauces, dairy products, and desserts; serves as an emulsifier in ice creams and salad dressings.
  • Pharmaceuticals: Acts as a stabilizing agent in various drug formulations and controlled-release systems.
  • Cosmetics: Employed as a thickening agent in lotions and creams due to its emulsifying properties.

The versatility of locust bean gum makes it an essential ingredient in many commercial products aimed at enhancing texture and stability while providing health benefits such as dietary fiber content .

Properties

Product Name

Locust Bean Gum (Technical Grade)

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-[(2S,3S,4R,5S,6R)-5-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C32H56O26

Molecular Weight

856.8 g/mol

InChI

InChI=1S/C32H56O26/c1-48-24-9(4-34)53-30(21(45)15(24)39)56-26-11(6-36)54-31(22(46)17(26)41)58-27-12(7-50-29-19(43)14(38)13(37)8(3-33)51-29)55-32(23(47)18(27)42)57-25-10(5-35)52-28(49-2)20(44)16(25)40/h8-47H,3-7H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27-,28-,29+,30+,31+,32+/m1/s1

InChI Key

XSAYQAFHUIZACQ-HWXNRSJLSA-N

Canonical SMILES

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC)CO)COC5C(C(C(C(O5)CO)O)O)O)CO)CO

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)OC)CO)CO[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)CO)CO

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